molecular formula C16H17BrO4S B8543787 5'-bromo-4-(ethylsulfonyl)-2,2'-dimethoxy-1,1'-biphenyl

5'-bromo-4-(ethylsulfonyl)-2,2'-dimethoxy-1,1'-biphenyl

Cat. No.: B8543787
M. Wt: 385.3 g/mol
InChI Key: BBIWDAGXLWVZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and two methoxy groups attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methoxy groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-4-(ethylsulfonyl)-2,2’-dimethoxy-1,1-biphenyl is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and ethylsulfonyl groups distinguishes it from other biphenyl derivatives, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H17BrO4S

Molecular Weight

385.3 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-4-ethylsulfonyl-2-methoxybenzene

InChI

InChI=1S/C16H17BrO4S/c1-4-22(18,19)12-6-7-13(16(10-12)21-3)14-9-11(17)5-8-15(14)20-2/h5-10H,4H2,1-3H3

InChI Key

BBIWDAGXLWVZBH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Br)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-iodo-1-methoxybenzene (Preparation 57, 350 mg, 1.12 mmol), 2-(4-(ethylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Preparation 21, 365 mg, 1.12 mmol) and aqueous caesium carbonate solution (1M, 2.23 mL, 2.23 mmol) in dioxane (18 mL) was degassed with nitrogen for 10 min, followed by addition of 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (46.0 mg, 0.0056 mmol). The resulting mixture was heated at 80° C. for 16 hours. After cooling to room temperature and concentration in vacuo, the crude residue was partitioned between water (30 mL) and EtOAc (30 mL). The aqueous layer was extracted with EtOAc (2×20 mL). The organic layers were combined and washed with brine (25 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with heptanes/EtOAc (70:30), to afford the title compound as off-white solid in 45% yield, 150 mg.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step Two
Yield
45%

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